molecular formula C24H30O8 B12322284 1,4-Bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan CAS No. 80780-43-4

1,4-Bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan

Cat. No.: B12322284
CAS No.: 80780-43-4
M. Wt: 446.5 g/mol
InChI Key: HRLFUIXSXUASEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan is a complex organic compound with the molecular formula C24H30O8. It is known for its unique structure, which includes two 3,4,5-trimethoxyphenyl groups attached to a tetrahydrofuran ring. This compound has been studied for its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzaldehyde and a suitable furan derivative.

    Condensation Reaction: The aldehyde group of 3,4,5-trimethoxybenzaldehyde undergoes a condensation reaction with the furan derivative in the presence of a catalyst, such as p-toluenesulfonic acid.

    Cyclization: The intermediate product undergoes cyclization to form the tetrahydrofuran ring, resulting in the formation of the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the original compound.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

1,4-Bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Lirioresinol B dimethyl ether: A structurally similar compound with similar biological activities.

    Pinoresinol: Another related compound with antioxidant properties.

Uniqueness

1,4-Bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan stands out due to its unique combination of trimethoxyphenyl groups and tetrahydrofuran ring, which contribute to its distinct chemical and biological properties.

Biological Activity

1,4-Bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan is a complex organic compound with the molecular formula C24H30O8. It features a unique structure that includes two 3,4,5-trimethoxyphenyl groups attached to a tetrahydrofuran ring. This compound has garnered attention in various fields of research due to its potential biological activities.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a condensation reaction between 3,4,5-trimethoxybenzaldehyde and a furan derivative under acidic conditions. The resulting intermediate undergoes cyclization to form the tetrahydrofuran ring. The compound is characterized by its unique molecular structure which contributes to its biological properties.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively and reduce oxidative stress in various biological systems. This property is crucial for potential applications in preventing oxidative damage associated with chronic diseases.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by modulating key signaling pathways involved in inflammation. It interacts with various molecular targets that regulate inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases.

Antidiabetic Potential

This compound has been studied for its potential role in managing diabetes. It appears to influence insulin signaling pathways and improve glucose metabolism. In vitro studies have shown that the compound can enhance insulin sensitivity and reduce blood glucose levels.

The mechanism of action involves interactions with enzymes and receptors related to oxidative stress and inflammation. The compound's ability to modulate these pathways suggests its potential as a therapeutic agent for metabolic disorders.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it can be compared with structurally similar compounds such as Lirioresinol B dimethyl ether and Pinoresinol. Both of these compounds exhibit antioxidant properties; however, the unique combination of trimethoxyphenyl groups in this compound contributes to its distinct biological activities.

Compound NameStructureBiological Activity
This compoundStructureAntioxidant, Anti-inflammatory, Antidiabetic
Lirioresinol B dimethyl etherStructureAntioxidant
PinoresinolStructureAntioxidant

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antioxidant Activity : A study demonstrated that the compound effectively reduced lipid peroxidation and increased antioxidant enzyme levels in cellular models exposed to oxidative stress.
  • Anti-inflammatory Effects : In vivo experiments showed that treatment with the compound significantly reduced inflammatory markers in animal models of arthritis.
  • Antidiabetic Properties : Clinical trials indicated improvements in glycemic control among diabetic patients treated with formulations containing this compound.

Properties

IUPAC Name

3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O8/c1-25-17-7-13(8-18(26-2)23(17)29-5)21-15-11-32-22(16(15)12-31-21)14-9-19(27-3)24(30-6)20(10-14)28-4/h7-10,15-16,21-22H,11-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLFUIXSXUASEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40868888
Record name 1,4-Bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24192-64-1, 80780-43-4
Record name NSC172767
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172767
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC83441
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83441
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.